molecular formula C15H23NO B215495 N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

Cat. No. B215495
M. Wt: 233.35 g/mol
InChI Key: PGIISYITGKRICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine, commonly known as CR845, is a kappa opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

CR845 acts as a selective kappa opioid receptor agonist, binding to these receptors in the central nervous system and producing analgesic effects. Unlike other opioid receptor agonists, CR845 does not produce euphoria or respiratory depression, making it a safer alternative for pain management. Additionally, CR845 has been shown to reduce the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction.
Biochemical and Physiological Effects:
CR845 has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug cravings and withdrawal symptoms in individuals with opioid addiction. In clinical trials, CR845 has been shown to alleviate pruritus in patients with chronic kidney disease and cholestasis. Additionally, CR845 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

CR845 has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor. However, its short half-life and poor oral bioavailability may limit its use in certain experiments. Additionally, the lack of a standardized dose-response relationship for CR845 may make it difficult to compare results across different studies.

Future Directions

Future research on CR845 may focus on its potential therapeutic applications in other fields of medicine, such as depression and anxiety. Additionally, further investigation into the mechanism of action of CR845 may provide insights into its analgesic effects and potential for reducing drug cravings and withdrawal symptoms. Finally, the development of more stable and bioavailable formulations of CR845 may increase its potential for clinical use.

Synthesis Methods

The synthesis of CR845 involves the reaction of cyclopentylamine with 2-(2,6-dimethylphenoxy)ethyl chloride in the presence of a base, followed by purification through column chromatography. This method has been optimized to produce high yields of pure CR845.

Scientific Research Applications

CR845 has shown potential therapeutic applications in various fields of medicine, including pain management, addiction, and pruritus. Its kappa opioid receptor agonist activity has been shown to produce analgesic effects without the undesirable side effects of other opioid receptor agonists. Additionally, CR845 has been investigated for its potential to reduce drug cravings and withdrawal symptoms in individuals struggling with addiction. It has also been studied for its ability to alleviate pruritus, or severe itching, in patients with conditions such as chronic kidney disease and cholestasis.

properties

Product Name

N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-[2-(2,6-dimethylphenoxy)ethyl]cyclopentanamine

InChI

InChI=1S/C15H23NO/c1-12-6-5-7-13(2)15(12)17-11-10-16-14-8-3-4-9-14/h5-7,14,16H,3-4,8-11H2,1-2H3

InChI Key

PGIISYITGKRICR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCCNC2CCCC2

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC2CCCC2

Origin of Product

United States

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